molecular formula C23H44O4 B8468253 Dimethyl octadecylmalonate

Dimethyl octadecylmalonate

Cat. No.: B8468253
M. Wt: 384.6 g/mol
InChI Key: CFDHZOGQBPWCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl octadecylmalonate (chemical name: dimethyl 2-octyl-2'-octadecylmalonate) is a malonic acid diester derivative with two long-chain alkyl substituents: an octyl (C₈) and an octadecyl (C₁₈) group. This compound is synthesized via alkylation of dimethyl 2-octylmalonate with 1-bromooctadecane in the presence of sodium hydride, using dimethylformamide (DMF) as a solvent, followed by purification via column chromatography . Its molecular formula is C₃₄H₆₆O₄, with a molecular weight of 562.89 g/mol.

This compound is primarily utilized in advanced material science, particularly in the synthesis of liquid-crystalline networks. These materials exhibit unique self-assembly properties, forming tetrahedral Frank–Kasper phases, which are critical for applications in nanotechnology and photonics .

Properties

Molecular Formula

C23H44O4

Molecular Weight

384.6 g/mol

IUPAC Name

dimethyl 2-octadecylpropanedioate

InChI

InChI=1S/C23H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22(24)26-2)23(25)27-3/h21H,4-20H2,1-3H3

InChI Key

CFDHZOGQBPWCJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C(=O)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Malonate Esters

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Applications Reference
This compound Octyl (C₈), Octadecyl (C₁₈) 562.89 Alkylation of dimethyl 2-octylmalonate Liquid-crystalline networks, nanotech
Dimethyl octadecanedioate Two octadecyl chains (C₁₈) 342.51 Esterification of octadecanedioic acid Polymer plasticizers, lubricants
Diethyl benzylmalonate Benzyl (C₆H₅CH₂), Ethyl (C₂H₅) 250.29 Knoevenagel condensation Pharmaceutical intermediates (e.g., antihypertensives)
Dimethyl 2-hydroxymalonate Hydroxyl (-OH), Methyl (CH₃) 148.12 Hydrolysis of cyanomalonates Organic synthesis, chelating agents
Dimethyl malonate Two methyl (CH₃) groups 132.11 Esterification of malonic acid Solvent, flavoring agent, low-priority substance (EPA)

Research Findings and Trends

  • Liquid-Crystalline Networks: this compound’s ability to form tetrahedral phases is superior to shorter-chain analogs, enabling applications in nanostructured materials .
  • Drug Delivery : Benzyl-substituted malonates (e.g., diethyl benzylmalonate) show enhanced lipophilicity , improving drug bioavailability .
  • Green Chemistry : Dimethyl malonate’s LPS status encourages its use as a sustainable solvent in place of volatile organic compounds .

Q & A

Q. What are the standard synthetic routes for dimethyl octadecylmalonate, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification of malonic acid derivatives with long-chain alcohols (e.g., octadecanol) using acid catalysts like sulfuric acid or p-toluenesulfonic acid. Optimization involves controlling stoichiometric ratios (e.g., 2:1 molar ratio of methanol to malonic acid derivatives), temperature (80–120°C), and catalyst concentration. Post-synthesis purification via fractional distillation or column chromatography ensures product integrity .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : For structural confirmation (e.g., δ 3.7 ppm for methyl ester protons).
  • GC-MS : To assess purity and identify byproducts.
  • FTIR : Detection of ester carbonyl stretches (~1740 cm⁻¹).
  • Melting Point Analysis : Though low melting points (~<25°C) may require differential scanning calorimetry (DSC) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols.
  • Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste.
  • Storage : Keep in airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, reactivity) of this compound?

Contradictions often arise from impurities or methodological variability. Solutions include:

  • Reproducibility Checks : Replicate experiments under controlled conditions (e.g., humidity, solvent grade).
  • Advanced Characterization : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography for unambiguous identification.
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What experimental design considerations are essential for studying this compound’s interfacial behavior in multiphase systems?

  • Model Systems : Use Langmuir-Blodgett troughs to study monolayer formation at air-water interfaces.
  • Molecular Dynamics (MD) Simulations : Predict adsorption mechanisms on substrates like α-Al₂O₃.
  • In Situ Spectroscopy : Monitor real-time interactions via surface-enhanced Raman spectroscopy (SERS) .

Q. How can researchers mitigate environmental risks when designing large-scale reactions involving this compound?

  • Green Chemistry Principles : Replace volatile organic solvents with ionic liquids or supercritical CO₂.
  • Byproduct Analysis : Use life-cycle assessment (LCA) tools to quantify waste generation.
  • Biodegradability Studies : Assess hydrolysis rates under varied pH/temperature conditions .

Methodological Guidance for Data Management

Q. What strategies ensure data integrity in studies involving this compound?

  • Documentation : Maintain detailed lab notebooks with batch numbers, reaction conditions, and instrument calibration data.
  • Metadata Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset archiving.
  • Collaborative Tools : Use platforms like ELN (Electronic Lab Notebook) for real-time data sharing .

Data Contradiction Analysis Framework

Step Action Example for this compound
1Identify DiscrepanciesConflicting melting points reported in literature.
2Replicate ExperimentsSynthesize compound using standardized protocols.
3Cross-Validate MethodsCompare DSC results with capillary melting point.
4Statistical AnalysisApply t-tests to assess significance of variations.
5Publish CorrectionsSubmit errata or new data to clarify inconsistencies .

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